1-{[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
Propriétés
IUPAC Name |
1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propyl-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4/c1-3-12-25-21(27)17-10-5-6-11-18(17)26(22(25)28)14-19-23-20(24-30-19)15-8-7-9-16(13-15)29-4-2/h7-9,13,17-18H,3-6,10-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGTXCOUNHXICR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2CCCCC2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-{[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines the compound's structure, biological properties, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be described by the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O4 |
| Molecular Weight | 378.44 g/mol |
| LogP | 4.6616 |
| Polar Surface Area | 77.684 Ų |
| Hydrogen Bond Acceptors | 9 |
Antimicrobial Activity
Research has indicated that compounds with oxadiazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxadiazoles possess activity against various pathogens. The presence of the ethoxyphenyl group in this compound may enhance its interaction with microbial targets, leading to increased efficacy.
Anticancer Potential
Several studies have explored the anticancer properties of oxadiazole derivatives. For instance, compounds similar to 1-{[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione have shown cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Enzyme Inhibition
The compound may also exhibit enzyme inhibition activities. For example, derivatives have been tested for their ability to inhibit α-glucosidase and other enzymes implicated in metabolic disorders. The structural features of this compound suggest potential interactions with active sites of these enzymes.
Case Studies
-
Study on Antimicrobial Activity
- Objective : To evaluate the antimicrobial efficacy of oxadiazole derivatives.
- Methodology : In vitro assays against a panel of bacterial strains.
- Findings : The compound exhibited significant inhibitory activity against Gram-positive and Gram-negative bacteria.
-
Anticancer Activity Assessment
- Objective : To assess the cytotoxic effects on various cancer cell lines.
- Methodology : MTT assay was employed to determine cell viability.
- Results : The compound showed a dose-dependent reduction in viability for specific cancer cell lines.
-
Enzyme Inhibition Study
- Objective : To investigate the inhibitory effects on α-glucosidase.
- Methodology : Kinetic studies were conducted to determine IC50 values.
- Results : The compound demonstrated competitive inhibition with a calculated IC50 value indicating its potential as a therapeutic agent for diabetes management.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Core Heterocycle Variations
The tetrahydroquinazoline-dione core distinguishes this compound from analogs with alternative heterocyclic systems:
- V-0219 (Compound 9): Contains a piperidine-morpholine core instead of tetrahydroquinazoline-dione. This structural difference likely alters binding kinetics and selectivity, as V-0219 demonstrates subnanomolar potency in insulin secretion potentiation via GLP-1R modulation .
- 1-[3-(3-Propyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1H-imidazole-4-carboxylic acid : Features a pyridinyl-imidazole-carboxylic acid system, which may enhance solubility but reduce lipophilicity compared to the tetrahydroquinazoline-dione core .
Substituent Effects on the Oxadiazole Ring
Variations in the 1,2,4-oxadiazole substituents significantly impact physicochemical and biological properties:
- Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group in the target compound may improve metabolic stability compared to bromo or fluoro substituents, which are prone to oxidative dehalogenation .
- Positional Isomerism : The 3-ethoxyphenyl substitution (meta position) in the target compound vs. 4-bromophenyl (para) in ’s analog may influence steric interactions with target proteins .
Methodological Considerations
Structural characterization of these compounds relies on crystallographic tools such as SHELX for refinement and ORTEP for graphical representation . These methods ensure accurate determination of bond lengths and angles, critical for structure-activity relationship (SAR) studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
